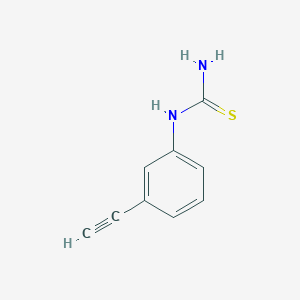

(3-Ethynylphenyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

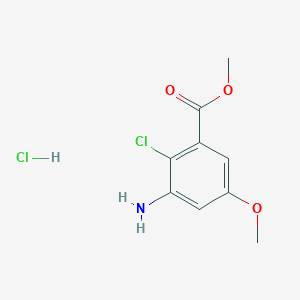

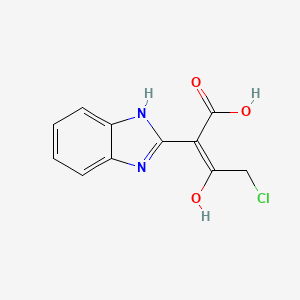

(3-Ethynylphenyl)thiourea is a research-use-only compound with the molecular formula C9H8N2S and a molecular weight of 176.24 . It is available for purchase from various chemical suppliers .

Chemical Reactions Analysis

Thiourea and its derivatives are known to participate in various chemical reactions. For instance, they can react with alkyl halides to form isothiouronium salts, which upon further hydrolysis, result in the formation of thiol and urea .

Scientific Research Applications

Carbon Dioxide Detection

- Application : (3-Ethynylphenyl)thiourea derivatives have been utilized in the detection of carbon dioxide (CO2) gas. A study conducted by Daud et al. (2019) demonstrated the use of ethynylated-thiourea derivatives as sensing layers for resistive-type CO2 gas sensors. These sensors exhibited significant responses to CO2, operated at room temperature, and showed good regeneration and reproducibility techniques.

Chemical Synthesis

- Application : Thiourea, including derivatives like this compound, plays a crucial role in chemical synthesis. Xie et al. (2019) Xie et al. (2019) demonstrated its use in a [3+2] cycloaddition reaction with donor-acceptor cyclopropanes, leading to the production of 2-amino-4,5-dihydrothiophenes.

Green Synthesis

- Application : this compound derivatives have been employed in environmentally friendly synthesis methods. Kumavat et al. (2013) Kumavat et al. (2013) reported a green approach for synthesizing 1, 3-disubstituted thiourea derivatives using solar energy, which is more environmentally benign compared to traditional methods.

Enzyme Inhibition and Mercury Sensing

- Application : Unsymmetrical thiourea derivatives have been found to be effective enzyme inhibitors and mercury sensors. A study by Rahman et al. (2021) Rahman et al. (2021) highlighted their potential as acetylcholinesterase and butyrylcholinesterase inhibitors and as probes for mercury detection using spectrofluorimetric techniques.

Molecular Docking and Structural Analysis

- Application : Perekhoda et al. (2017) Perekhoda et al. (2017) utilized this compound derivatives in the study of regioselectivity and cyclization reactions. Their research involved quantum chemical calculations and X-ray analysis to understand the molecular structure and interactions.

Anion Recognition and Sensing

- Application : Blackburn et al. (2014) Blackburn et al. (2014) researched the use of thiourea bridged ligands for anion recognition. Their findings revealed unique interactions with dihydrogenphosphate ions, demonstrating the potential of thiourea derivatives in anion sensing applications.

Coordination Chemistry and Pharmaceuticals

- Application : Saeed et al. (2017) Saeed et al. (2017) highlighted the significance of 1-(acyl/aroyl)-3-(substituted)thioureas in coordination chemistry and pharmaceuticals. These compounds exhibit diverse structural aspects, binding modes, and promising pharmacological properties.

Safety and Hazards

Future Directions

Thiourea and its derivatives have been the subject of extensive study in coordination chemistry and have been widely used in various fields such as material sciences, molecular electronics, molecular recognition, agriculture, biological activities, and pharmaceuticals . Future research may focus on the development of more sustainable and efficient methods for the synthesis and application of thiourea derivatives, including (3-Ethynylphenyl)thiourea.

Mechanism of Action

Target of Action

(3-Ethynylphenyl)thiourea is a derivative of thiourea, an organosulfur compound It’s known that they have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .

Mode of Action

The diverse biological applications of thiourea derivatives suggest that they interact with multiple targets, leading to various changes in cellular processes .

Biochemical Pathways

Given the diverse biological applications of thiourea derivatives, it can be inferred that they likely affect multiple biochemical pathways .

Pharmacokinetics

The study evaluated the pharmacokinetics, metabolism, bioavailability, and distribution of these compounds to the organs of rats .

Result of Action

The diverse biological applications of thiourea derivatives suggest that they likely have multiple molecular and cellular effects .

Properties

IUPAC Name |

(3-ethynylphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c1-2-7-4-3-5-8(6-7)11-9(10)12/h1,3-6H,(H3,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLKRWCFKGBWFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883949-25-5 |

Source

|

| Record name | (3-ethynylphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{Imidazo[1,2-b]pyridazine-6-carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2602068.png)

![N-(4-ethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2602074.png)

![5-fluoro-2-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2602077.png)

![10-chloro-3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2602081.png)

![Spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride](/img/structure/B2602084.png)

![3-(1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2602085.png)